molecular formula C13H11F3N2S2 B5828020 1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea

1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5828020
M. Wt: 316.4 g/mol
InChI Key: IMPOTIQPILLXAM-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a thiophene ring and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of thiophene-2-carbaldehyde with 3-(trifluoromethyl)aniline in the presence of a thiourea reagent. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiophene and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-ylmethyl)-3-phenylthiourea: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    1-(Thiophen-2-ylmethyl)-3-(4-methylphenyl)thiourea: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2S2/c14-13(15,16)9-3-1-4-10(7-9)18-12(19)17-8-11-5-2-6-20-11/h1-7H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPOTIQPILLXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NCC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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